molecular formula C15H14O2 B177181 2-Bibenzylcarboxylic Acid CAS No. 4890-85-1

2-Bibenzylcarboxylic Acid

Cat. No.: B177181
CAS No.: 4890-85-1
M. Wt: 226.27 g/mol
InChI Key: IOHPVZBSOKLVMN-UHFFFAOYSA-N
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Description

2-Bibenzylcarboxylic Acid is an organic compound with the molecular formula C15H14O2. It is also known as this compound. This compound is characterized by a benzoic acid moiety attached to a phenylethyl group. It is a white crystalline solid with a melting point of 127-132°C .

Biochemical Analysis

Biochemical Properties

2-Bibenzylcarboxylic Acid has been found to block the integrin receptor, which prevents leukocyte adhesion and migration . This interaction with the integrin receptor suggests that this compound may play a role in modulating immune responses.

Molecular Mechanism

It is known to block the integrin receptor, which suggests that it may exert its effects through interactions with this receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bibenzylcarboxylic Acid can be synthesized through the reduction of benzpthalide. The process involves the following steps :

  • Dissolve benzpthalide in a sodium hydroxide solution and heat to 95-98°C.
  • Adjust the pH to 7.5-8 using acetic acid.
  • Add Nickel-aluminium alloy in small portions at 50-60°C over 4 hours.
  • Heat and stir the reaction mixture at 95-98°C for 8 hours.
  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

Industrial Production Methods

Industrial production methods for this compound typically involve similar reduction processes but on a larger scale. The use of high-pressure hydrogenation with catalysts like palladium on carbon (Pd-C) or Raney nickel is common .

Chemical Reactions Analysis

Types of Reactions

2-Bibenzylcarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bibenzylcarboxylic Acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bibenzylcarboxylic Acid is unique due to its specific combination of a benzoic acid moiety with a phenylethyl group, providing distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .

Properties

IUPAC Name

2-(2-phenylethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHPVZBSOKLVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197636
Record name o-Phenethylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4890-85-1
Record name 2-(2-Phenylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4890-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Phenethylbenzoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Phenethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-phenethylbenzoic acid
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Record name 2-(2-Phenylethyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 2-(2-Phenylethyl)benzoic acid and how does it impact its supramolecular assembly?

A: 2-(2-Phenylethyl)benzoic acid features a trans-planar arrangement of its aromatic rings. The carboxyl group exhibits a slight inclination of 6.4 (1)° relative to its adjacent benzene ring []. This specific conformation plays a crucial role in the compound's supramolecular assembly. The primary stabilizing force in this assembly is the formation of classical hydrogen-bonded carboxylic acid dimers, characterized by an O...O distance of 2.7 Å and an R22(8) pattern [].

Q2: What are the key steps involved in the synthesis of 2-(2-Phenylethyl)benzoic acid from benzalphthalide?

A2: The synthesis of 2-(2-Phenylethyl)benzoic acid from benzalphthalide involves a two-step process:

    Q3: Can 2-(2-Phenylethyl)benzoic acid be synthesized from other starting materials?

    A: Yes, 2-(2-Phenylethyl)benzoic acid can be synthesized from o-cyanobenzyl chloride. This method involves a Wittig-Horner reaction with benzaldehyde followed by hydrolysis and hydrogenation steps. []

    Q4: Why is 2-(2-Phenylethyl)benzoic acid considered a key intermediate in organic synthesis?

    A: 2-(2-Phenylethyl)benzoic acid serves as a crucial intermediate in the synthesis of Dibenzosuberone [, , ]. This cyclic ketone finds applications in medicinal chemistry and materials science.

    Q5: Has 2-(2-Phenylethyl)benzoic acid been explored for its potential biological activity?

    A: While not directly studied, derivatives of 2-(2-Phenylethyl)benzoic acid, specifically new thioureides, have been synthesized and characterized for their potential antimicrobial activity []. This suggests possible avenues for exploring the biological applications of the parent compound and its derivatives.

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